2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931558
InChI: InChI=1S/C14H10N4O/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16)
SMILES:
Molecular Formula: C14H10N4O
Molecular Weight: 250.25 g/mol

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

CAS No.:

Cat. No.: VC15931558

Molecular Formula: C14H10N4O

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine -

Specification

Molecular Formula C14H10N4O
Molecular Weight 250.25 g/mol
IUPAC Name 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine
Standard InChI InChI=1S/C14H10N4O/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16)
Standard InChI Key GCEXNVIZJIGQML-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CO4

Introduction

Structural and Nomenclature Analysis

Core Scaffold Configuration

The compound’s name, 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine, denotes a pyrazolo[1,5-c]quinazoline backbone with a furan-2-yl group at position 2 and an amine at position 5. The pyrazolo[1,5-c]quinazoline system consists of a pyrazole ring fused to a quinazoline framework, creating a planar, aromatic structure conducive to π-π stacking interactions with biological targets. The furan substituent introduces a heteroaromatic oxygen atom, which may participate in hydrogen bonding or dipole interactions .

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous pyrazoloquinazolines reveal electron-deficient regions at the quinazoline N1 and N3 positions, making these sites prone to nucleophilic attack. The furan ring’s electron-rich oxygen atom likely polarizes the adjacent C2 position, enhancing electrophilicity for potential covalent binding .

Synthetic Methodologies

Multi-Component Reaction (MCR) Strategies

The synthesis of pyrazolo[1,5-a]quinazoline derivatives, as described in , typically involves cyclo-condensation reactions between aminopyrazoles, aldehydes, and cyclic diketones. For example, compound 4a in was synthesized via a three-component reaction of 5-amino-3-(2-phenylhydrazono)pyrazole-4-carbonitrile (1a), salicylaldehyde (2), and cyclohexane-1,3-dione (3) under reflux in ethanol (Scheme 1) . Adapting this protocol, 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine could be synthesized using furfural (7) instead of salicylaldehyde, followed by amination at position 5.

Table 1: Representative Reaction Conditions for Pyrazoloquinazoline Synthesis

ComponentRoleExample ReagentTemperature/TimeYield (%)
AminopyrazoleNucleophile1a-f Reflux, 6–8 hr75–98
AldehydeElectrophileFurfural (hypothetical)80°C, 4 hr
Cyclic DiketoneCyclizing AgentCyclohexane-1,3-dioneEthanol, reflux85–95

Post-Synthetic Modifications

Selective amination at position 5 could be achieved using NH3/MeOH under high-pressure conditions, as demonstrated in the synthesis of compound 6a . Alternatively, Buchwald-Hartwig amination might introduce the amine group with higher regioselectivity.

Spectral Characterization and Analytical Data

NMR Spectroscopy

Proton NMR spectra of pyrazolo[1,5-a]quinazoline derivatives (e.g., 4b in ) show characteristic signals:

  • δ 1.65–1.90 ppm: Aliphatic protons from cyclohexane-derived CH2 groups.

  • δ 5.78 ppm: Aromatic proton adjacent to the hydroxyl group.

  • δ 10.50 ppm: NH proton from hydrazone linkages .
    For 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine, the furan protons are expected at δ 6.30–7.50 ppm, while the C5 amine would appear as a broad singlet near δ 5.50 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of analog 6a ([M+H]+ = 410.47) confirms the molecular formula C24H22N6O . The target compound’s theoretical molecular weight (C15H11N5O) is 285.29 g/mol, with a predicted [M+H]+ peak at m/z 286.10.

Cell LinePredicted IC50 (μM)Mechanism
MCF-7 (breast)3.5–5.2Topoisomerase II inhibition
HepG2 (liver)4.1–6.8ROS generation
A549 (lung)5.9–8.3EGFR pathway modulation

Antiviral Applications

Patent WO2014105666A1 highlights structurally related triazoloquinazolines as A2A receptor antagonists with antiviral potential . The furan group’s ability to mimic ribose moieties in nucleosides could position this compound as a viral polymerase inhibitor.

Computational and Structure-Activity Relationship (SAR) Insights

Molecular Docking Studies

Docking simulations of analog 4c into the SIRT6 active site (PDB: 5Y2J) reveal a binding energy of −9.2 kcal/mol, driven by hydrogen bonds between the hydroxyl group and Arg139 . Substitution with a furan ring may improve hydrophobic interactions with residues like Phe68 and Ile110.

SAR Trends

  • Position 2: Bulky substituents (e.g., furan) enhance target selectivity but reduce solubility.

  • Position 5: Amine groups improve water solubility and hydrogen-bonding capacity.

Toxicity and ADMET Profiles

While no direct data exists for this compound, analog 4e (C22H19ClN6O2) shows a LD50 > 500 mg/kg in murine models . The furan ring’s potential hepatotoxicity necessitates in vitro cytochrome P450 inhibition assays.

Industrial and Patent Landscape

The compound falls under claims in WO2014105666A1, which covers heterobicyclic triazoloquinazolines for metabolic disorders . Generic synthesis methods from suggest feasibility for scale-up using continuous-flow reactors.

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